molecular formula C34H26N8Na4O16S5 B570366 tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate CAS No. 111353-83-4

tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B570366
CAS No.: 111353-83-4
M. Wt: 1054.881
InChI Key: NQOCAADRFKDYIE-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and printing textiles.

Properties

CAS No.

111353-83-4

Molecular Formula

C34H26N8Na4O16S5

Molecular Weight

1054.881

IUPAC Name

tetrasodium;5-[[4-(N-methylanilino)-6-[3-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H30N8O16S5.4Na/c1-42(22-9-3-2-4-10-22)34-38-32(35-21-8-7-11-23(18-21)59(44,45)15-14-58-63(55,56)57)37-33(39-34)36-26-19-24(60(46,47)48)16-20-17-28(62(52,53)54)30(31(43)29(20)26)41-40-25-12-5-6-13-27(25)61(49,50)51;;;;/h2-13,16-19,43H,14-15H2,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,35,36,37,38,39);;;;/q;4*+1/p-4

InChI Key

NQOCAADRFKDYIE-UHFFFAOYSA-J

SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4[O-])N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)CCOS(=O)(=O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the azo compound, followed by the introduction of sulfonic acid groups and the triazine ring. The reaction conditions typically require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring and adjustment of reaction parameters to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the azo group, leading to different color properties.

    Substitution: Substitution reactions can occur at the triazine ring or the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Employed in staining biological samples for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in textile dyeing and printing due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various substrates. The azo group can form strong interactions with fibers, making it an effective dye. The sulfonic acid groups enhance its solubility in water, facilitating its application in aqueous systems. The triazine ring provides stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
  • 2-Anilino-4-(thiazol-5-yl)-pyrimidines

Uniqueness

Compared to similar compounds, tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate stands out due to its unique combination of functional groups, which confer specific properties such as high solubility, stability, and vibrant color. These characteristics make it particularly valuable in industrial applications where these properties are essential.

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